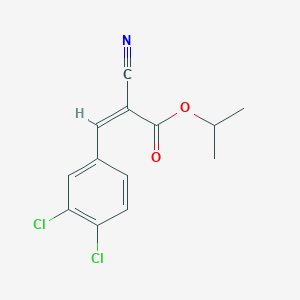
propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCP-LA, and it is a derivative of cinnamic acid. In
Mécanisme D'action
The mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. DCP-LA has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth (4). Additionally, DCP-LA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (5).
Biochemical and Physiological Effects:
DCP-LA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function (6). Additionally, DCP-LA has been shown to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) (7).
Avantages Et Limitations Des Expériences En Laboratoire
DCP-LA has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies (8). However, one limitation of DCP-LA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, studies are needed to further elucidate the mechanism of action of DCP-LA and to identify potential drug targets for the treatment of inflammatory diseases.
In conclusion, DCP-LA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of Alzheimer's disease and inflammatory diseases. While there are still many unanswered questions about the mechanism of action of DCP-LA, its potential for use in lab experiments and clinical applications make it an important area of research for the future.
References:
1. Ochiai, H., et al. (1998). Synthesis of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA), a potent inhibitor of brain phospholipase A2. Tetrahedron Letters, 39(18), 2617-2620.
2. Nakamura, Y., et al. (2002). Protective effect of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) on amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons. Brain Research, 958(2), 353-356.
3. Kato, T., et al. (2000). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Biochemical Pharmacology, 60(9), 1381-1387.
4. Kato, T., et al. (2003). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) activates extracellular signal-regulated kinase (ERK) in PC12 cells. Neuroscience Letters, 338(3), 169-172.
5. Kato, T., et al. (2005). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophages. Biochemical Pharmacology, 70(12), 1790-1797.
6. Nakamura, Y., et al. (2000). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) increases acetylcholine release from rat hippocampal slices. Neuroscience Letters, 293(1), 29-32.
7. Kato, T., et al. (2006). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) decreases prostaglandin E2 production in RAW264.7 macrophages. Biochemical Pharmacology, 71(1-2), 158-165.
8. Nakamura, Y., et al. (2001). Acute and subacute toxicity study of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) in rats. Regulatory Toxicology and Pharmacology, 33(1), 75-82.
Méthodes De Synthèse
The synthesis of DCP-LA involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate compound. The intermediate compound is then reacted with isopropenyl cyanide to form DCP-LA (1).
Applications De Recherche Scientifique
DCP-LA has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease (2). Additionally, DCP-LA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis (3).
Propriétés
IUPAC Name |
propan-2-yl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8(2)18-13(17)10(7-16)5-9-3-4-11(14)12(15)6-9/h3-6,8H,1-2H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMRCYFCGIHDB-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)


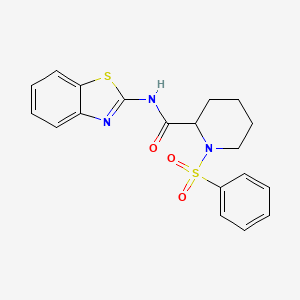

![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)
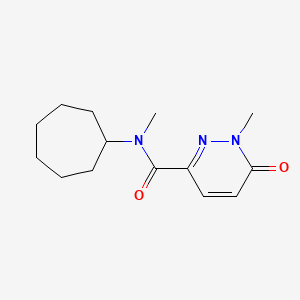
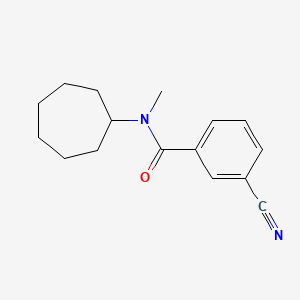
![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
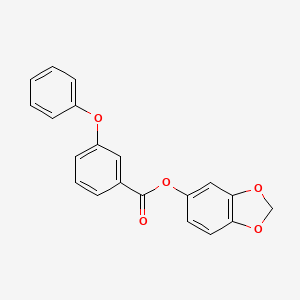
![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)